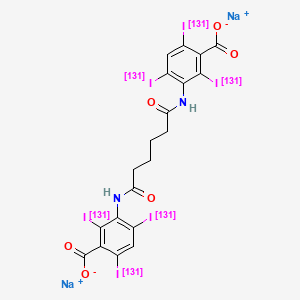
Iodipamide sodium I 131
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodipamide sodium I 131 is a radiopharmaceutical compound used primarily in medical imaging and treatment. It combines iodipamide, a contrast agent, with iodine-131, a radioactive isotope of iodine. This compound is particularly useful in diagnostic imaging and therapeutic applications due to its ability to emit both gamma and beta radiation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of iodipamide sodium I 131 involves the synthesis of iodipamide followed by the incorporation of iodine-131. Iodipamide is synthesized through a series of chemical reactions involving the iodination of organic compounds. The reaction conditions typically include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis followed by radiolabeling with iodine-131. The process requires stringent quality control measures to ensure the purity and safety of the final product. The radiolabeling step involves the incorporation of iodine-131 into the iodipamide molecule, which is then purified and formulated for medical use.
Análisis De Reacciones Químicas
Types of Reactions
Iodipamide sodium I 131 undergoes various chemical reactions, including:
Oxidation: The iodide component can be oxidized to iodine.
Reduction: Iodine can be reduced back to iodide.
Substitution: Halogen exchange reactions can occur, where iodine is substituted with other halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium thiosulfate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include iodide ions, iodine, and various halogenated organic compounds. The specific products depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
Iodipamide sodium I 131 has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeling agent in various chemical studies to trace the movement of iodine atoms in chemical reactions.
Biology: Employed in biological research to study the uptake and metabolism of iodine in living organisms.
Medicine: Widely used in diagnostic imaging, particularly in thyroid scans, to detect abnormalities in thyroid function. It is also used in the treatment of thyroid cancer and hyperthyroidism.
Industry: Utilized in industrial applications for quality control and tracing the movement of iodine in various processes.
Mecanismo De Acción
The mechanism of action of iodipamide sodium I 131 involves the emission of gamma and beta radiation. The gamma radiation is used for imaging purposes, allowing for the visualization of the compound’s distribution in the body. The beta radiation, on the other hand, has therapeutic effects, particularly in the treatment of thyroid cancer. The iodine-131 component is taken up by the thyroid gland, where it emits radiation that destroys cancerous cells.
Comparación Con Compuestos Similares
Similar Compounds
Iodine-123: Another radioactive isotope of iodine used primarily for diagnostic imaging due to its lower radiation dose compared to iodine-131.
Iodipamide: A non-radioactive contrast agent used in cholangiography and cholecystography.
Sodium iodide I 131: A simpler form of iodine-131 used in the treatment of thyroid disorders.
Uniqueness
Iodipamide sodium I 131 is unique due to its combination of a contrast agent with a radioactive isotope, allowing it to be used both for diagnostic imaging and therapeutic purposes. Its ability to emit both gamma and beta radiation makes it versatile in medical applications, providing both imaging and treatment capabilities.
Propiedades
Número CAS |
24360-85-8 |
|---|---|
Fórmula molecular |
C20H12I6N2Na2O6 |
Peso molecular |
1207.7 g/mol |
Nombre IUPAC |
disodium;3-[[6-[3-carboxylato-2,4,6-tris(131I)(iodanyl)anilino]-6-oxohexanoyl]amino]-2,4,6-tris(131I)(iodanyl)benzoate |
InChI |
InChI=1S/C20H14I6N2O6.2Na/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34;;/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34);;/q;2*+1/p-2/i21+4,22+4,23+4,24+4,25+4,26+4;; |
Clave InChI |
SIZXNBZGPPPFHM-LXMFZCOTSA-L |
SMILES isomérico |
C1=C(C(=C(C(=C1[131I])NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2[131I])C(=O)[O-])[131I])[131I])[131I])C(=O)[O-])[131I].[Na+].[Na+] |
SMILES canónico |
C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



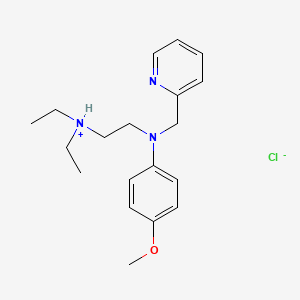
![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756716.png)
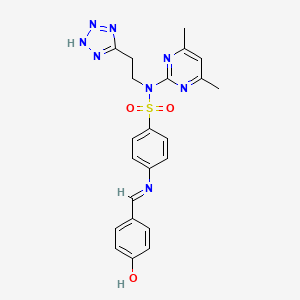
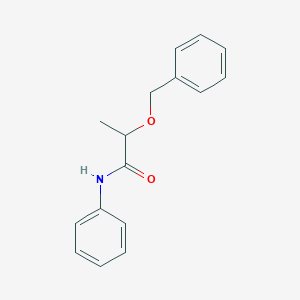

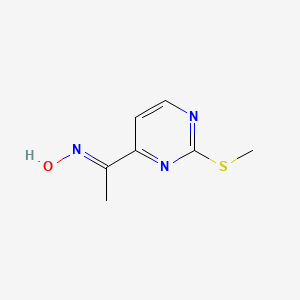
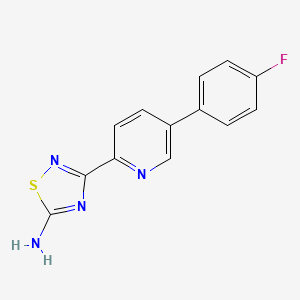
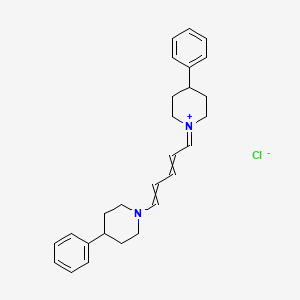
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13756780.png)


![Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B13756795.png)

